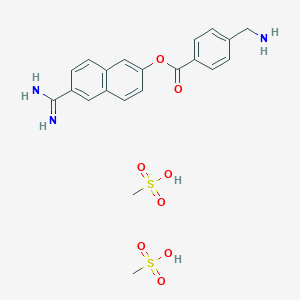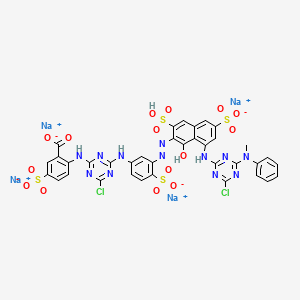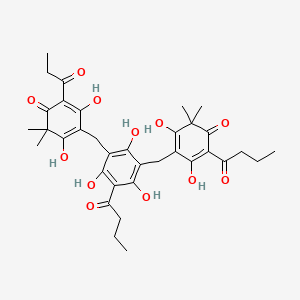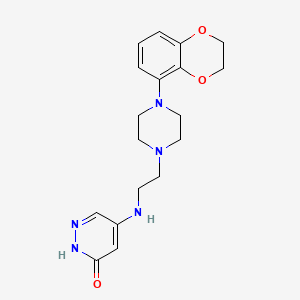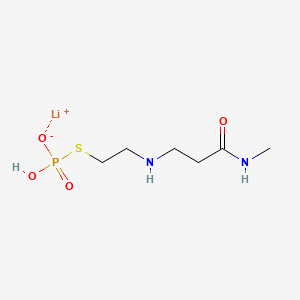
Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt is a complex organic compound with a unique structure that includes a phosphonothio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt typically involves multiple steps. The starting materials usually include N-methylpropanamide and a phosphonothio reagent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous flow systems and rigorous quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a simpler amine derivative.
科学的研究の応用
Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme functions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism by which Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonothio group can form strong bonds with metal ions, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-Methylpropanamide: A simpler amide without the phosphonothio group.
Phosphonothioethylamine: Contains the phosphonothio group but lacks the amide structure.
Uniqueness
Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt is unique due to its combination of an amide and a phosphonothio group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and applications compared to its simpler counterparts.
特性
CAS番号 |
127914-17-4 |
|---|---|
分子式 |
C6H14LiN2O4PS |
分子量 |
248.2 g/mol |
IUPAC名 |
lithium;hydroxy-[2-[[3-(methylamino)-3-oxopropyl]amino]ethylsulfanyl]phosphinate |
InChI |
InChI=1S/C6H15N2O4PS.Li/c1-7-6(9)2-3-8-4-5-14-13(10,11)12;/h8H,2-5H2,1H3,(H,7,9)(H2,10,11,12);/q;+1/p-1 |
InChIキー |
UIYLFWIZJDCOIV-UHFFFAOYSA-M |
正規SMILES |
[Li+].CNC(=O)CCNCCSP(=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


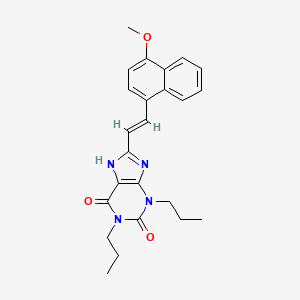


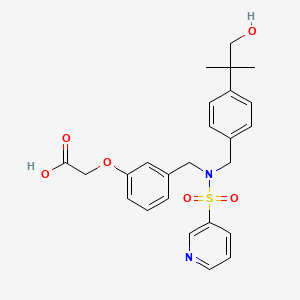
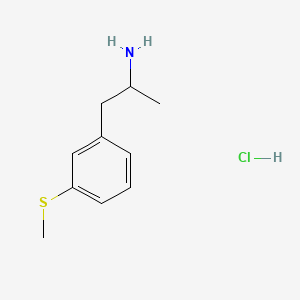

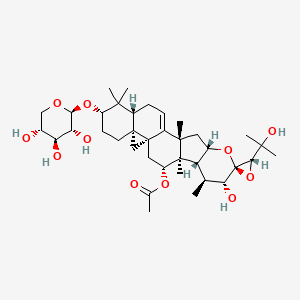
![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)

